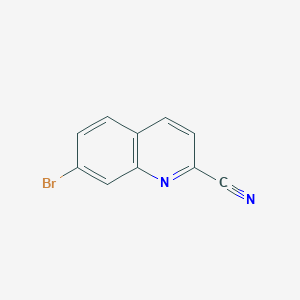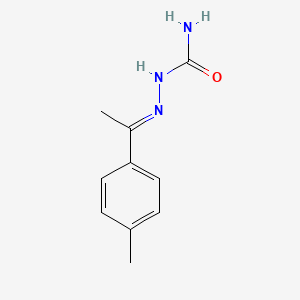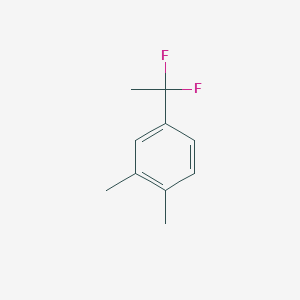
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene
描述
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene, also known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a colorless liquid that is soluble in organic solvents and has a molecular weight of 162.18 g/mol.
作用机制
The mechanism of action of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. In addition, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of HDACs. In addition, this compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, the effects of this compound on human health are not fully understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available in large quantities. In addition, this compound has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a toxic substance that can be harmful if not handled properly. In addition, the effects of this compound on human health are not fully understood, which makes it difficult to assess its safety for use in lab experiments.
未来方向
There are several future directions for research on 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene. One area of interest is the development of this compound as a potential drug candidate for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Other areas of interest include the identification of new targets for this compound, the development of more efficient synthesis methods, and the investigation of the potential applications of this compound in other fields, such as materials science and environmental remediation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in the pharmaceutical industry and has been shown to have potent biological activity. However, the effects of this compound on human health are not fully understood, and further research is needed to determine its safety and efficacy. Despite its limitations, this compound remains a useful tool for studying various biological processes, and there are several future directions for research on this compound.
科学研究应用
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate for the treatment of cancer, due to its ability to inhibit the growth of cancer cells. In addition, this compound has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-(1,1-difluoroethyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-7-4-5-9(6-8(7)2)10(3,11)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMKTVZLOGGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)
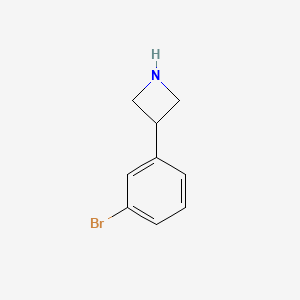
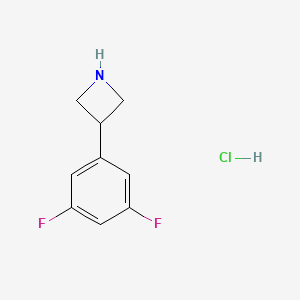

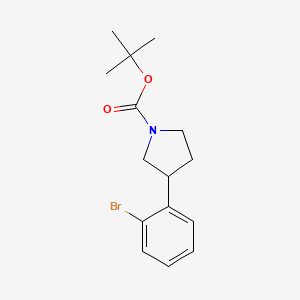


![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089994.png)
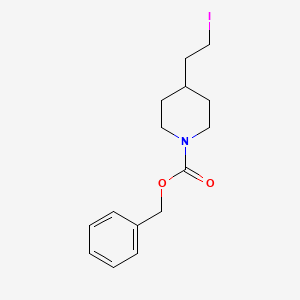
![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)
